molecular formula C8H17Br B13158850 3-(Bromomethyl)-2,2-dimethylpentane

3-(Bromomethyl)-2,2-dimethylpentane

Cat. No.: B13158850
M. Wt: 193.12 g/mol
InChI Key: NDTQXYWHYRAADY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2-dimethylpentane is an organic compound characterized by a bromomethyl group attached to a 2,2-dimethylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,2-dimethylpentane typically involves the bromination of 2,2-dimethylpentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2,2-dimethylpentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2-dimethylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Comparison: 3-(Bromomethyl)-2,2-dimethylpentane is unique due to its specific structure, which provides distinct steric and electronic properties. Compared to other bromomethyl compounds, it offers different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

3-(bromomethyl)-2,2-dimethylpentane

InChI

InChI=1S/C8H17Br/c1-5-7(6-9)8(2,3)4/h7H,5-6H2,1-4H3

InChI Key

NDTQXYWHYRAADY-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C(C)(C)C

Origin of Product

United States

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